molecular formula C17H12N4O7S B4694288 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide

Cat. No. B4694288
M. Wt: 416.4 g/mol
InChI Key: SIHRIHPFDNESAE-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide, also known as ANCCA, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound has been found to be effective against a variety of cancer cell lines and has shown promise in pre-clinical studies.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide works by inhibiting the activity of the protein N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide, which is overexpressed in many types of cancer. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting the activity of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide has a number of advantages for use in lab experiments. It has been shown to be effective against a variety of cancer cell lines, and has potent anti-tumor activity in animal models. However, the synthesis of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide is a complex process that requires specialized equipment and expertise. Additionally, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide. One area of research is the optimization of the synthesis process, in order to make N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide more accessible for use in lab experiments. Another area of research is the development of more potent N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide analogs, in order to improve its anti-tumor activity. Additionally, further research is needed to determine the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide in clinical trials, and to identify potential drug targets for N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide in cancer treatment.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide has also been shown to have potent anti-tumor activity in animal models.

properties

IUPAC Name

(E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O7S/c18-8-11(17(22)20-12-1-3-13(4-2-12)29(19,25)26)5-10-6-15-16(28-9-27-15)7-14(10)21(23)24/h1-7H,9H2,(H,20,22)(H2,19,25,26)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHRIHPFDNESAE-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide

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